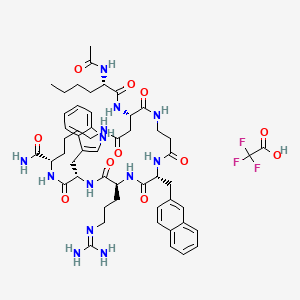

PG106 Tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H70F3N13O11 |

|---|---|

Molecular Weight |

1122.2 g/mol |

IUPAC Name |

(3S,6S,9R,16S,24S)-16-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H69N13O9.C2HF3O2/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57);(H,6,7)/t37-,38-,39-,40+,41-,42-;/m0./s1 |

InChI Key |

INSWYMMBLAZFBE-YVBXOHQISA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

PG106 Tfa: A Selective Melanocortin-3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PG106 Tfa, a potent and selective antagonist of the human melanocortin-3 receptor (hMC3R). This document consolidates available quantitative data, outlines generalized experimental protocols for characterization, and visualizes key pathways and workflows to support further research and development of MC3R-targeted therapeutics.

Core Compound Data: this compound

This compound is a pharmacological tool for investigating the physiological roles of the MC3R. Its selectivity makes it a valuable probe for dissecting the distinct functions of MC3R from other melanocortin receptors, particularly the closely related melanocortin-4 receptor (MC4R).

Quantitative Data Summary

The following table summarizes the reported in vitro activity of PG106, the parent compound of this compound, at various human melanocortin receptors. This data highlights its potency and selectivity for the hMC3R.

| Receptor | Parameter | Value (nM) | Reference |

| Human MC3R | IC50 | 210 | [1] |

| Human MC4R | EC50 | 9900 | [1] |

| Human MC5R | Activity | No activity reported | [1] |

Note on Tfa Salt: PG106 is supplied as a trifluoroacetate (Tfa) salt. While essential for solubility and stability of the peptide, it is important to consider that TFA itself can have biological effects and appropriate controls should be used in experimental designs.

Melanocortin-3 Receptor Signaling

The melanocortin-3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a role in energy homeostasis.[2] Upon activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), MC3R primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental to the receptor's physiological effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe generalized, standard methodologies for assessing the antagonist activity of a compound at a GPCR like MC3R. These should be adapted and optimized for specific experimental conditions.

In Vitro Characterization of Antagonist Activity

A common method to determine the potency of an antagonist is through a competitive binding assay or a functional assay measuring the inhibition of agonist-induced signaling.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Cells are transiently or stably transfected with a plasmid encoding the human MC3R.

2. Radioligand Binding Assay (for determining Ki):

-

Objective: To determine the binding affinity (Ki) of this compound for the hMC3R.

-

Principle: This assay measures the ability of the unlabeled antagonist (this compound) to compete with a radiolabeled ligand for binding to the receptor.

-

Generalized Protocol:

-

Prepare cell membranes from HEK293 cells expressing hMC3R.

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

After incubation, separate the bound from free radioligand by filtration.

-

Quantify the radioactivity of the bound fraction using a gamma counter.

-

The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

3. Functional Assay - cAMP Accumulation Assay (for determining IC50):

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced hMC3R signaling.

-

Principle: This assay measures the ability of the antagonist to inhibit the production of cAMP stimulated by a known agonist.

-

Generalized Protocol:

-

Seed hMC3R-expressing HEK293 cells in a multi-well plate.

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration (typically the EC80) of an MC3R agonist (e.g., α-MSH).

-

After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

The IC50 value is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.

-

In Vivo Experimental Design (Generalized)

While no specific in vivo data for this compound has been found, studies with other MC3R antagonists provide a framework for potential in vivo experiments.[3][4][5]

-

Objective: To evaluate the effect of MC3R antagonism on energy homeostasis in an animal model.

-

Animal Model: Male and female C57BL/6J mice are a common choice.

-

Acclimation: Animals should be single-housed and acclimated to handling and injection procedures to minimize stress-induced effects.

-

Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline). Administration could be intracerebroventricular (ICV) for central nervous system targets or intraperitoneal (IP).

-

Experimental Groups:

-

Vehicle control

-

This compound (various doses)

-

-

Measured Parameters:

-

Food Intake: Measured at regular intervals post-injection.

-

Body Weight: Monitored daily.

-

Energy Expenditure: Can be assessed using metabolic cages to measure oxygen consumption and carbon dioxide production.

-

Locomotor Activity: Monitored to assess for any confounding effects on general activity.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) would be used to compare the effects of this compound to the vehicle control.

Selectivity Profile

The selectivity of PG106 for MC3R over other melanocortin receptors is a key feature. The provided data indicates a significant preference for MC3R over MC4R and a lack of activity at MC5R.

Conclusion

This compound is a valuable research tool for investigating the specific roles of the melanocortin-3 receptor. Its selectivity profile allows for the targeted modulation of MC3R signaling, which can help to elucidate its functions in energy homeostasis and other physiological processes. The generalized protocols and workflows provided in this guide offer a starting point for the further characterization and utilization of this potent and selective MC3R antagonist in both in vitro and in vivo studies. Further research is warranted to fully understand the therapeutic potential of targeting MC3R with selective antagonists like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the melanocortin-3 receptor (MC3R) causes generalized sensitization to anorectic agents - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of the Melanocortin-3 Receptor (MC3R) with the Selective Antagonist PG106 Tfa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melanocortin-3 receptor (MC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in the regulation of energy homeostasis, appetite, and metabolism.[1][2] Its intricate signaling mechanisms and potential as a therapeutic target for metabolic disorders have garnered significant scientific interest. This technical guide provides a comprehensive overview of the MC3R, its signaling pathways, and its interaction with the potent and selective antagonist, PG106 Tfa. Detailed experimental protocols for key assays and structured data presentation are included to facilitate further research and drug development efforts in this field.

Introduction to the Melanocortin-3 Receptor (MC3R)

The MC3R is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, which is essential for maintaining energy balance.[3][4] It is activated by endogenous agonists, including α-, β-, and γ-melanocyte-stimulating hormones (MSH), which are derived from the pro-opiomelanocortin (POMC) precursor.[5] The endogenous antagonist, agouti-related peptide (AgRP), inhibits MC3R activity.[3] Unlike the more extensively studied melanocortin-4 receptor (MC4R), which is primarily associated with the regulation of food intake, the MC3R appears to have a more nuanced role in modulating energy expenditure, nutrient partitioning, and circadian rhythms.[2][5] Dysregulation of MC3R signaling has been linked to obesity and other metabolic disorders, making it a compelling target for therapeutic intervention.[4][5]

This compound: A Selective MC3R Antagonist

This compound is a potent and selective antagonist of the human melanocortin-3 receptor (hMC3R).[6] Its selectivity for MC3R over other melanocortin receptor subtypes, particularly MC4R and MC5R, makes it a valuable tool for elucidating the specific physiological functions of MC3R.[4][6] The trifluoroacetate (Tfa) salt form of PG106 is commonly used in research settings.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity at melanocortin receptors. This data is critical for designing and interpreting experiments aimed at investigating the role of MC3R.

| Compound | Target | Assay Type | Value | Reference |

| This compound | hMC3R | Inhibition (IC₅₀) | 210 nM | [6] |

| This compound | hMC4R | Efficacy (EC₅₀) | 9900 nM (no activity) | [6] |

| This compound | hMC5R | Efficacy (EC₅₀) | no activity | [6] |

Note: The binding affinity (Ki) for this compound at hMC3R is not explicitly available in the reviewed literature. The IC₅₀ value is a measure of the concentration of an antagonist required to inhibit 50% of the response of an agonist.

MC3R Signaling Pathways

MC3R activation initiates a cascade of intracellular signaling events. While primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), MC3R can also engage other signaling pathways.[2] This signaling promiscuity contributes to the diverse physiological roles of the receptor.

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for MC3R involves its coupling to the stimulatory G-protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Alternative Signaling Pathways

Emerging evidence suggests that MC3R can also couple to other G-proteins and activate alternative signaling cascades, contributing to its functional diversity.[2] These include:

-

Gαi Coupling and ERK1/2 Activation: MC3R can couple to the inhibitory G-protein, Gαi, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[2] This pathway is often associated with cell growth and differentiation.

-

β-Arrestin Mediated Signaling: Like many GPCRs, MC3R can recruit β-arrestins upon activation. β-arrestins can mediate receptor desensitization and internalization, and also act as signaling scaffolds to initiate distinct downstream signaling events, including ERK1/2 activation.[2]

-

Other Potential Pathways: Studies have also hinted at MC3R's ability to modulate intracellular calcium levels and activate Protein Kinase C (PKC) and Akt signaling pathways.[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the interaction of compounds like this compound with MC3R. The following sections provide methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells stably expressing hMC3R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH)

-

Unlabeled test compound (this compound)

-

Non-specific binding control (e.g., high concentration of unlabeled NDP-α-MSH)

-

96-well filter plates (e.g., glass fiber C)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-hMC3R cells to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test compound (this compound).

-

For total binding wells, add only radioligand and buffer.

-

For non-specific binding wells, add radioligand and a high concentration of unlabeled agonist.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to antagonize agonist-induced cAMP production, which is a direct readout of Gαs-coupled receptor activity.

Materials:

-

HEK293 cells stably expressing hMC3R

-

Cell culture medium

-

Stimulation Buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

-

Agonist (e.g., α-MSH)

-

Antagonist (this compound)

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

384-well assay plate

Procedure:

-

Cell Seeding:

-

Seed HEK293-hMC3R cells into a 384-well plate and culture overnight.

-

-

Compound Treatment:

-

Remove the culture medium and add varying concentrations of the antagonist (this compound) prepared in stimulation buffer.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the agonist (typically the EC₈₀ concentration) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement using the chosen detection method (e.g., read fluorescence on an HTRF-compatible plate reader).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of the antagonist.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to investigate the effect of an antagonist on agonist-induced activation of the ERK1/2 signaling pathway.

Materials:

-

HEK293 cells expressing hMC3R

-

Cell culture medium

-

Serum-free medium

-

Agonist (e.g., α-MSH)

-

Antagonist (this compound)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Serum Starvation:

-

Culture cells to ~80% confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

-

-

Compound Treatment and Stimulation:

-

Pre-treat cells with the antagonist (this compound) for a specified time.

-

Stimulate the cells with an agonist for various time points (e.g., 5, 10, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the lysates and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

-

Conclusion

The melanocortin-3 receptor is a complex and multifaceted GPCR with a critical role in energy homeostasis. The selective antagonist this compound provides a powerful tool for dissecting the specific functions of MC3R in both health and disease. The detailed protocols and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are dedicated to advancing our understanding of MC3R biology and developing novel therapeutics for metabolic disorders. Further investigation into the alternative signaling pathways of MC3R and the in vivo effects of selective antagonists like this compound will be crucial for realizing the full therapeutic potential of targeting this receptor.

References

- 1. Neuroanatomical dissection of the MC3R circuitry regulating energy rheostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Melanocortin-3 Receptors and Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Role of the Melanocortin-3 Receptor in Energy Homeostasis

A guide for researchers, scientists, and drug development professionals.

Introduction

The intricate regulation of energy homeostasis is a critical area of research in the face of the global obesity epidemic. A key player in this complex system is the melanocortin-3 receptor (MC3R), a G-protein-coupled receptor predominantly expressed in the central nervous system. While the compound PG106 Tfa is a potent and selective antagonist for the human MC3R, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo studies specifically utilizing this compound to investigate its effects on energy balance, feeding behavior, or metabolism.

This guide, therefore, will focus on the established role of the MC3R in energy homeostasis, drawing upon data from studies involving genetic knockout models and other pharmacological modulators. Understanding the function of the MC3R provides the foundational knowledge for contextualizing the potential therapeutic applications of selective antagonists like this compound.

The Melanocortin-3 Receptor: A Modulator of Energy Balance

The melanocortin system, and specifically the MC3R, is a crucial integrator of signals that govern food intake and energy expenditure. Unlike the closely related melanocortin-4 receptor (MC4R), which has a more pronounced role in suppressing food intake, the MC3R appears to function as a more nuanced regulator of energy homeostasis.

Mechanism of Action and Signaling Pathway

The MC3R is primarily expressed in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for regulating appetite and metabolism. It is found on both pro-opiomelanocortin (POMC) neurons, which release the anorexigenic (appetite-suppressing) peptide α-melanocyte-stimulating hormone (α-MSH), and Agouti-related peptide (AgRP) neurons, which release the orexigenic (appetite-stimulating) AgRP.

Current research suggests that the MC3R acts as a presynaptic autoreceptor on AgRP neurons. In this role, it is thought to modulate the release of the inhibitory neurotransmitter GABA onto MC4R-expressing neurons. By antagonizing the MC3R, it is hypothesized that the inhibitory tone on MC4R neurons is reduced, leading to a potentiation of anorexigenic signals.

Insights from Preclinical Models

The majority of our understanding of MC3R function in energy homeostasis comes from studies on mice with a genetic deletion of the MC3R (MC3R-knockout mice). These studies have revealed a complex role for the receptor.

| Parameter | Observation in MC3R-Knockout Mice | Reference |

| Body Weight | Increased fat mass, particularly on a high-fat diet. | [1][2] |

| Food Intake | Blunted response to caloric restriction (eat less than wild-type after fasting). | [3] |

| Energy Expenditure | Reduced energy expenditure, contributing to increased fat accumulation. | [4] |

| Metabolic Response | Altered nutrient partitioning, favoring fat storage. | [4] |

These findings suggest that the MC3R is critical for adapting to changes in energy availability. Its absence leads to an inability to appropriately respond to both caloric deficit and surplus.

Experimental Protocols

While specific protocols for this compound are not available in the literature, this section outlines a general methodology for in vivo studies investigating the effects of a novel MC3R antagonist on energy homeostasis in a rodent model. This serves as a template that would be adapted for a compound like this compound.

In Vivo Assessment of a Novel MC3R Antagonist

Objective: To determine the effect of a novel MC3R antagonist on food intake, body weight, and energy expenditure in mice.

Animal Model: Male C57BL/6J mice, 8-10 weeks old, individually housed.

Acclimation: Mice are acclimated to individual housing and handling for at least one week prior to the experiment.

Experimental Groups:

-

Vehicle control (e.g., saline or other appropriate vehicle)

-

MC3R antagonist (low dose)

-

MC3R antagonist (high dose)

Administration: The route of administration (e.g., intraperitoneal, oral gavage, intracerebroventricular) would be determined by the pharmacokinetic properties of the compound.

Experimental Workflow:

Measurements:

-

Food Intake and Body Weight: Measured daily at the same time.

-

Energy Expenditure and Respiratory Exchange Ratio (RER): Assessed using indirect calorimetry (e.g., CLAMS/Oxymax system). RER provides an indication of substrate utilization (fat vs. carbohydrates).

-

Body Composition: Measured at the beginning and end of the study using techniques like EchoMRI or DEXA to determine fat mass and lean mass.

Statistical Analysis: Data would be analyzed using appropriate statistical methods, such as ANOVA with post-hoc tests, to compare between treatment groups.

The Trifluoroacetate (TFA) Moiety: An Important Consideration

It is crucial to note that PG106 is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules. However, emerging research indicates that TFA itself can have biological effects, including potential impacts on cellular metabolism. Therefore, when designing and interpreting experiments with PG1-6 Tfa, it is imperative to include a vehicle control group that accounts for any potential effects of the TFA salt.

Future Directions and Conclusion

The melanocortin-3 receptor presents a compelling target for the development of novel therapeutics for metabolic disorders. Its role as a modulator of energy homeostasis, distinct from the MC4R, suggests that MC3R antagonists could offer a more nuanced approach to weight management.

While the specific effects of this compound on energy homeostasis remain to be elucidated through dedicated in vivo studies, the wealth of data on the function of the MC3R provides a strong rationale for its investigation. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic properties of this compound and conducting well-controlled preclinical studies to assess its efficacy and safety as a potential therapeutic agent. Such studies will be instrumental in translating our understanding of MC3R biology into tangible clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Inhibition of the melanocortin-3 receptor (MC3R) causes generalized sensitization to anorectic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the melanocortin-3 receptor (MC3R) causes generalized sensitization to anorectic agents - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacology of PG106 Tfa

An In-depth Technical Guide to the Pharmacology of PG106 Tfa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of this compound, a research compound with selective activity at the human melanocortin 3 receptor. The information is curated for professionals in the fields of pharmacology and drug development, with a focus on quantitative data, experimental context, and the underlying biological pathways.

Core Pharmacological Profile

This compound is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R).[1][2][3][4][5][6][7][8] Its pharmacological activity is characterized by a high affinity for the hMC3R with no significant activity at the human melanocortin 4 (hMC4R) and 5 (hMC5R) receptors.[1][2][3][4][5][6][7][8] This selectivity makes this compound a valuable tool for investigating the specific physiological roles of the MC3R. To date, there is no reported clinical development for this compound, indicating its current status as a preclinical research tool.[1][9]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| Melanocortin 3 Receptor (MC3R) | Human | Antagonist Activity | IC50 | 210 | [1][2][3][4][5][6][7][8] |

| Melanocortin 4 Receptor (MC4R) | Human | Agonist/Antagonist Activity | EC50 | 9900 | [1][2][3][4][5][6][7][8] |

| Melanocortin 5 Receptor (MC5R) | Human | Agonist/Antagonist Activity | - | No Activity Reported | [1][2][3][4][5][6][7][8] |

Note: The high EC50 value for hMC4R suggests a lack of significant functional activity at this receptor.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at the hMC3R, a G protein-coupled receptor (GPCR). The primary signaling pathway for melanocortin receptors, including the MC3R, involves coupling to the Gs alpha subunit (Gαs). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on Gαs, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA) and other downstream effectors.

As an antagonist, this compound likely binds to the hMC3R and prevents the binding of endogenous agonists, such as γ-MSH, thereby inhibiting the downstream production of cAMP.

Experimental Protocols

While the specific experimental protocols used for the initial characterization of this compound are not publicly detailed, the determination of its IC50 and EC50 values would have likely involved standard in vitro pharmacological assays for GPCRs. Below is a generalized methodology for a competitive binding assay and a functional cAMP assay, which are commonly used for this purpose.

Generalized Competitive Radioligand Binding Assay Protocol

This type of assay would be used to determine the binding affinity (Ki) of this compound for the hMC3R.

References

- 1. Melanocortin-3 Receptors and Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies in vivo and in vitro on effects of PGE2 on colonic motility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of PG106 Tfa in Therapeutics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a key player in the central nervous system's regulation of energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the experimental basis for these claims. While direct preclinical and clinical data for this compound are limited in the public domain, this document extrapolates its potential based on the established pharmacology of MC3R antagonists and available biochemical data.

Core Concepts: The Melanocortin 3 Receptor and its Antagonism

The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, is a critical signaling pathway in the brain that governs food intake, energy expenditure, and body weight. The melanocortin 3 receptor (MC3R) is predominantly expressed in the hypothalamus and other brain regions associated with metabolic regulation.

Recent research has illuminated the role of MC3R as a negative regulator of anorectic signals. Antagonism of MC3R has been shown to enhance the effects of satiety-inducing agents, suggesting a novel therapeutic strategy for metabolic disorders. This compound, by selectively blocking the hMC3R, is positioned to be a valuable tool in exploring and potentially treating these conditions.

Biochemical Profile of this compound

This compound is a synthetic peptide derivative designed for high affinity and selectivity for the hMC3R. Its trifluoroacetate (Tfa) salt form is common for peptide-based research compounds, aiding in solubility and stability.

Table 1: In Vitro Activity of PG106

| Parameter | Value | Receptor | Notes |

| IC50 | 210 nM | human MC3R | Antagonist activity |

| EC50 | 9900 nM | human MC4R | No agonist activity |

| Activity | No activity | human MC5R |

Data sourced from commercially available research chemical data sheets.[1]

This significant selectivity for hMC3R over other melanocortin receptors is a crucial attribute, potentially minimizing off-target effects and enhancing its therapeutic window.

Potential Therapeutic Applications

The primary therapeutic potential of this compound lies in the treatment of metabolic diseases , particularly obesity . The mechanism of action is not to directly suppress appetite, but rather to amplify the body's natural satiety signals and the effects of other anorectic therapies.

Obesity and Weight Management

Preclinical studies using other selective MC3R antagonists, such as the peptide "compound 11 (C11)," have demonstrated a significant enhancement of weight loss when co-administered with glucagon-like peptide-1 (GLP-1) receptor agonists like liraglutide and tirzepatide.[2][3] This suggests that an MC3R antagonist like this compound could be used as an adjunct therapy to:

-

Increase the efficacy of existing obesity medications.

-

Allow for lower, more tolerable doses of primary anorectic agents.

-

Potentially overcome resistance to GLP-1 receptor agonists.

The proposed mechanism involves the MC3R on Agouti-related peptide (AgRP) neurons, where its antagonism reduces the inhibitory tone on downstream pro-opiomelanocortin (POMC) neurons, thereby amplifying satiety signals.

Logical Relationship of MC3R Antagonism in Obesity Therapy

Caption: this compound enhances the effect of GLP-1 agonists, leading to greater weight loss.

Experimental Protocols

While specific in vivo therapeutic studies for this compound are not publicly available, this section provides a generalized experimental protocol for evaluating the efficacy of an MC3R antagonist in a preclinical model of obesity, based on published research with similar compounds.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of an MC3R antagonist, alone and in combination with a GLP-1 receptor agonist, on food intake and body weight in mice with diet-induced obesity.

Animal Model: Male C57BL/6J mice maintained on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

Materials:

-

MC3R antagonist (e.g., this compound)

-

GLP-1 receptor agonist (e.g., liraglutide)

-

Vehicle (appropriate for compound solubility)

-

Standard laboratory equipment for animal housing, injection, and measurement.

Experimental Workflow:

Caption: Workflow for assessing the in vivo efficacy of an MC3R antagonist in a DIO mouse model.

Procedure:

-

Acclimatization: Individually house mice and allow them to acclimate for at least one week.

-

Baseline Measurements: Record daily food intake and body weight for 3-5 days to establish a stable baseline.

-

Grouping: Randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound

-

Group 3: GLP-1 receptor agonist

-

Group 4: this compound + GLP-1 receptor agonist

-

-

Administration: Administer the compounds according to the chosen route (e.g., intraperitoneal injection for systemic effects, or intracerebroventricular cannulation for direct central nervous system delivery). Dosing will be based on preliminary dose-ranging studies.

-

Data Collection:

-

Measure food intake at 2, 4, 8, and 24 hours post-injection.

-

Record body weight daily at the same time.

-

-

Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments on food intake and body weight change from baseline.

Signaling Pathways

The therapeutic effect of this compound is mediated through the modulation of the central melanocortin signaling pathway. In a state of energy surplus (e.g., after a meal), pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus to promote satiety.

Conversely, Agouti-related peptide (AgRP) neurons release AgRP, which antagonizes MC4R, and the inhibitory neurotransmitter GABA, both of which stimulate feeding. The MC3R is expressed on AgRP neurons and is thought to act as an autoinhibitory receptor. By antagonizing MC3R, this compound is hypothesized to reduce the inhibitory signaling from AgRP neurons, thereby potentiating the anorexigenic signals from POMC neurons.

Simplified Signaling Pathway of MC3R Antagonism:

Caption: this compound blocks the autoinhibitory MC3R on AgRP neurons, reducing their orexigenic output.

Conclusion and Future Directions

This compound is a promising research tool and a potential therapeutic agent for metabolic disorders, primarily obesity. Its high selectivity for the hMC3R makes it an ideal candidate for further investigation. The key to unlocking its therapeutic potential will be to conduct rigorous preclinical studies, similar to those performed with other MC3R antagonists, to establish its in vivo efficacy, safety, and pharmacokinetic profile.

Future research should focus on:

-

Direct preclinical evaluation of this compound in animal models of obesity and metabolic syndrome.

-

Formulation development to optimize its delivery and bioavailability for potential clinical use.

-

Investigation of its potential in other therapeutic areas where the melanocortin system is implicated, such as inflammation and neurological disorders, although evidence in these areas is currently lacking.

The development of potent and selective MC3R antagonists like this compound opens up new avenues for the treatment of complex metabolic diseases. Further research is warranted to fully elucidate its therapeutic applications and bring this promising approach closer to clinical reality.

References

Methodological & Application

Application Notes and Protocols for PG106 Tfa in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), with an IC50 of 210 nM.[1] It exhibits high selectivity, showing no significant activity at the human melanocortin 4 and 5 receptors (hMC4R and hMC5R).[1] The melanocortin system, particularly the MC3R, is a key regulator of energy homeostasis, appetite, and other physiological processes, making this compound a valuable tool for research in these areas.[1][2] This document provides detailed application notes and protocols for the use of this compound in mice, with a focus on dosage recommendations and experimental procedures.

Critical Consideration: Bioactivity of the Trifluoroacetate (TFA) Counter-ion

It is imperative for researchers to be aware that the trifluoroacetate (TFA) counter-ion, commonly present in synthetic peptides like PG106, is not biologically inert. Recent studies have demonstrated that TFA itself can exert significant biological effects in mice. Specifically, TFA has been shown to reduce plasma cholesterol and triglyceride levels and mitigate the development of atherosclerotic lesions in high-fat diet-fed mice.[3] The proposed mechanism for these effects is the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha).[3]

Given these findings, it is crucial to include appropriate control groups in experimental designs to differentiate the effects of the PG106 peptide from those of the TFA counter-ion. For example, a vehicle control group and a group receiving TFA alone (at a concentration equivalent to that in the this compound formulation) are recommended. While the acute toxicity of TFA in mice is low, with a reported LD50 in excess of 2000 mg/kg, its potential to confound experimental results should not be underestimated.[4]

Dosage Recommendations for Mice

It is strongly recommended to perform a dose-finding study to determine the optimal dose of this compound for your specific mouse model and experimental endpoint.

| Compound | Type | Dose | Route of Administration | Mouse Model | Observed Effect |

| Compound 11 | MC3R Antagonist | 5 µg | Intracerebroventricular | Wild-type | Suppression of feeding.[2] |

| Compound 18 | MC3R Agonist | 5 µg | Intracerebroventricular | Wild-type | Profound hyperphagia, stimulating food intake by over 50% 6 hours after administration.[2] |

| Liraglutide | GLP-1R Agonist | 0.05 - 0.4 mg/kg | Subcutaneous | MC3R KO | Increased dose sensitivity to suppression of food intake and weight loss.[5][6] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

The following protocols are recommended for the dissolution of this compound for in vivo experiments. It is advised to prepare the working solution fresh on the day of use.[7]

Protocol 1: Aqueous Formulation

This protocol yields a clear solution of ≥ 2.5 mg/mL.[7]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogenous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Protocol 2: Oil-based Formulation

This protocol is suitable for subcutaneous or intramuscular injections requiring a slower release. This protocol yields a clear solution of ≥ 2.5 mg/mL.[7]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

In Vivo Administration Protocol for Mice

The following is a general guideline for the administration of this compound to mice. The specific route of administration will depend on the experimental design and the desired pharmacokinetic profile.

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

-

Preparation of Injectate: Prepare the this compound solution according to one of the protocols described above. Ensure the solution is at room temperature before administration.

-

Administration:

-

Intraperitoneal (IP) Injection: Inject into the lower right abdominal quadrant, taking care to avoid the bladder and gastrointestinal tract.

-

Subcutaneous (SC) Injection: Tent the skin on the back of the neck and insert the needle into the subcutaneous space.

-

Intravenous (IV) Injection: Administer via the lateral tail vein.

-

Intracerebroventricular (ICV) Injection: This requires stereotaxic surgery and should only be performed by trained personnel.

-

-

Monitoring: Observe the animals for any adverse reactions following administration. Monitor relevant physiological and behavioral parameters as dictated by the experimental design.

Signaling Pathways and Experimental Workflows

Melanocortin 3 Receptor (MC3R) Signaling Pathway

The melanocortin 3 receptor is a G-protein coupled receptor (GPCR).[1] Upon binding of its endogenous agonist, γ-MSH, it primarily couples to Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can influence various cellular processes. This compound, as an antagonist, blocks this activation. The MC3R can also be involved in other signaling pathways, such as the ERK1/2 pathway.[3]

Caption: Antagonistic action of this compound on the MC3R signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a murine model.

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

- 1. jcrpe.org [jcrpe.org]

- 2. Melanocortin 3 receptor - Wikipedia [en.wikipedia.org]

- 3. Biased Signaling in Naturally Occurring Mutations in Human Melanocortin-3 Receptor Gene [ijbs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Interactions between G-protein Coupled Receptors and Ligand Gated Ion Channels (GPCR-LGIC COUPLING) [open.metu.edu.tr]

- 6. Melanocortin-3 receptors are involved in adaptation to restricted feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

Application Notes and Protocols for PG106 Tfa in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As an antagonist, this compound blocks the downstream signaling initiated by the natural ligands of MC3R, such as γ-melanocyte-stimulating hormone (γ-MSH). The MC3R is implicated in the regulation of energy homeostasis, making this compound a valuable tool for research in metabolism, obesity, and related fields. This document provides detailed information on the solubility and preparation of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its use and an overview of the relevant signaling pathway.

Physicochemical Properties and Solubility

This compound is a peptide-based compound, and its solubility can be influenced by its trifluoroacetate (Tfa) salt form. DMSO is a commonly used polar aprotic solvent for dissolving such compounds for in vitro and in vivo studies.

Data Presentation: Solubility of this compound

| Solvent System | Solubility | Observations |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in 100% DMSO

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-handling Preparation: Before opening, bring the vial of lyophilized this compound to room temperature for at least 20 minutes to prevent condensation of moisture, which can affect the stability of the compound.

-

Calculation of Required DMSO Volume:

-

The molecular weight of this compound is 1122.2 g/mol .

-

To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO can be calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = (0.001 g / 1122.2 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 89.1 µL

-

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particulates. If precipitation is observed, brief sonication in a water bath may be used to aid dissolution.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

Procedure:

-

Thawing the Stock Solution: Thaw the required aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium and mix immediately.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity in cell-based assays. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experimental design.

Signaling Pathway and Mechanism of Action

This compound functions as an antagonist at the melanocortin 3 receptor (MC3R). The MC3R is a G-protein coupled receptor that can couple to both stimulatory (Gs) and inhibitory (Gi/o) G-proteins.[2][3] This dual coupling allows for complex regulation of downstream signaling pathways, primarily the cyclic AMP (cAMP) pathway.

-

Activation by Agonists: When an agonist (e.g., γ-MSH) binds to MC3R, it can lead to the activation of Gs, which in turn stimulates adenylyl cyclase to produce cAMP. Alternatively, it can activate Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. The specific G-protein pathway activated can be cell-type and ligand-dependent.

-

Antagonistic Action of this compound: this compound competitively binds to the MC3R, preventing the binding of endogenous agonists. This blockade inhibits the downstream signaling cascades, thereby modulating the physiological responses regulated by MC3R.

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and the signaling pathway it modulates.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: this compound Antagonism of MC3R Signaling Pathway.

References

Application Notes and Protocols: Utilizing PG106 Tfa in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PG106 Tfa, a potent and selective human melanocortin 3 (hMC3) receptor antagonist, and explore its potential in combination with other compounds. The following sections detail its mechanism of action, rationale for combination therapies, and detailed protocols for in vitro and in vivo studies.

Introduction to this compound

This compound is a selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The MC3R is implicated in the regulation of energy homeostasis, appetite, and metabolism. Antagonism of MC3R presents a potential therapeutic strategy for various metabolic disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (hMC3R) | 210 nM | Human | Radioligand binding assay | [1] |

| EC50 (hMC4R) | 9900 nM | Human | Functional assay | [1] |

| Solubility | ≥ 2.5 mg/mL (2.23 mM) | N/A | In various solvent systems | [1] |

Rationale for Combination Therapy: Synergistic Effects with GLP-1 Receptor Agonists

While direct combination studies with this compound are not yet published, research on the pharmacological inhibition of the MC3R provides a strong rationale for its use in combination with other therapeutic agents, particularly Glucagon-like peptide-1 (GLP-1) receptor agonists.

Studies involving the genetic deletion or pharmacological blockade of MC3R have demonstrated an enhanced dose-responsive reduction in food intake and body weight when combined with GLP-1 agonists.[2][3][4] This suggests a synergistic or additive effect, potentially allowing for lower doses of each agent and reducing the risk of side effects.

The proposed mechanism for this synergy lies in the distinct but complementary roles of MC3R and GLP-1R in appetite regulation. MC3R is thought to act as a negative regulator in some feeding circuits, and its antagonism may sensitize the system to the anorectic effects of GLP-1 receptor activation.

Signaling Pathways

The primary signaling pathway of the MC3R involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] However, evidence also suggests potential coupling to other G proteins, such as Gi, which would inhibit adenylyl cyclase, and activation of other downstream pathways like the MAPK/ERK cascade.[7]

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Long-Term Stability of PG106 Tfa in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG106 Tfa is a potent and selective human melanocortin 3 (hMC3) receptor antagonist. As a cyclic, lactam-bridged peptide, its long-term stability in solution is a critical parameter for ensuring consistent and reliable results in research and preclinical development. The trifluoroacetic acid (Tfa) salt form is common for synthetic peptides, though the counter-ion can influence stability and solubility.

This document provides a comprehensive guide to understanding and evaluating the long-term stability of this compound in various solution-based environments. It includes detailed protocols for establishing a stability-indicating analytical method, conducting long-term stability studies, and template tables for data presentation. Additionally, it outlines the key signaling pathway for this compound and visual workflows to guide experimental design.

Factors Influencing this compound Stability in Solution

The stability of this compound in solution is not intrinsic but is influenced by a combination of chemical and physical factors. Understanding these factors is crucial for designing appropriate stability studies and selecting optimal storage conditions.

-

pH: The pH of the solution can significantly impact the rate of hydrolysis of the peptide backbone and deamidation of asparagine and glutamine residues. For most peptides, a pH range of 5-7 is considered optimal for stability.

-

Temperature: As with most chemical reactions, temperature is a critical factor in the degradation of peptides. Storage at lower temperatures (e.g., -20°C or -80°C) is generally recommended to minimize degradation over time. Freeze-thaw cycles should be avoided as they can accelerate peptide degradation.

-

Solvent Composition: The choice of solvent can affect peptide conformation and susceptibility to degradation. Common solvents for peptides include sterile water, phosphate-buffered saline (PBS), and organic solvents like dimethyl sulfoxide (DMSO). The presence of organic solvents can sometimes mitigate hydrolysis but may introduce other stability challenges.

-

Oxidation: Peptides containing methionine, cysteine, or tryptophan residues are susceptible to oxidation. The use of antioxidants or inert gas overlays can help to minimize oxidative degradation.

-

Enzymatic Degradation: If the solution is not sterile or contains biological components (e.g., serum), enzymatic degradation by proteases can be a significant issue.

-

Adsorption: Peptides can adsorb to the surfaces of storage vials, especially at low concentrations. The use of low-protein-binding tubes is recommended to minimize this effect.

Quantitative Stability Data

As of the last update, specific long-term quantitative stability data for this compound in various solutions is not extensively available in the public domain. Therefore, it is imperative for researchers to generate this data empirically for their specific formulations and storage conditions. The following tables are provided as templates for recording and presenting stability data.

Table 1: Long-Term Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4)

| Storage Temperature | Time Point | % Purity (by HPLC) | % Degradation Products | Observations |

| -80°C | 0 | |||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 12 months | ||||

| -20°C | 0 | |||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 12 months | ||||

| 4°C | 0 | |||

| 1 week | ||||

| 2 weeks | ||||

| 1 month | ||||

| 3 months | ||||

| Room Temp. | 0 | |||

| 24 hours | ||||

| 48 hours | ||||

| 1 week |

Table 2: Long-Term Stability of this compound in Organic/Aqueous Co-solvent (e.g., 10% DMSO in PBS)

| Storage Temperature | Time Point | % Purity (by HPLC) | % Degradation Products | Observations |

| -80°C | 0 | |||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 12 months | ||||

| -20°C | 0 | |||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 12 months | ||||

| 4°C | 0 | |||

| 1 week | ||||

| 2 weeks | ||||

| 1 month | ||||

| 3 months |

Experimental Protocols

Protocol for Preparation of this compound Stock Solutions

-

Reagents and Materials:

-

Lyophilized this compound powder

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

-

Low-protein-binding microcentrifuge tubes

-

-

Procedure:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes to prevent condensation.

-

For a primary stock solution in DMSO, carefully add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.

-

For aqueous stock solutions, use sterile, nuclease-free water or PBS. Note that the solubility in aqueous buffers may be lower than in DMSO.

-

Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage. A working stock can be stored at -20°C for shorter periods.

-

Protocol for Long-Term Stability Assessment using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time.

-

Sample Preparation and Storage:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvents (e.g., PBS, 10% DMSO in PBS).

-

Aliquot the solutions into multiple vials for each storage condition (e.g., -80°C, -20°C, 4°C, and room temperature).

-

At each designated time point, retrieve one vial from each storage condition.

-

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient suitable for separating the parent peptide from potential degradation products (e.g., 5-65% Mobile Phase B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

At each time point, inject the sample onto the HPLC system.

-

Integrate the peak area of the intact this compound and any new peaks that appear, which are indicative of degradation products.

-

Calculate the percentage of remaining intact this compound relative to the initial time point (T=0).

-

Record the data in the template tables provided above.

-

Application Notes and Protocols for PG106 TFA for Intracerebroventricular Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of PG106 TFA, a potent and selective human melanocortin 3 (hMC3) receptor antagonist. This document is intended to guide researchers in the potential application of this compound in central nervous system (CNS) studies.

Application Notes

This compound is a selective antagonist for the human melanocortin 3 receptor (hMC3R) with an IC50 of 210 nM. It displays no significant activity at hMC4 and hMC5 receptors[1]. The trifluoroacetate (TFA) salt form is common for synthetic peptides and can influence experimental outcomes. Researchers should be aware that TFA itself can have biological effects, including the potential to inhibit cell growth at certain concentrations or act as an allosteric regulator of some receptors[2].

Mechanism of Action: The melanocortin system in the brain is involved in regulating various physiological processes, including energy homeostasis, inflammation, and neuroprotection. As an MC3R antagonist, this compound is a valuable tool for investigating the specific roles of the MC3 receptor in the CNS. Intracerebroventricular administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects.

Potential Research Applications:

-

Neurodegenerative Diseases: The endolysosomal proteins progranulin and TMEM106B have been linked to various neurodegenerative diseases, including frontotemporal lobar degeneration, Alzheimer's disease, and Parkinson's disease[3]. While a direct link between this compound and these specific proteins has not been established in the provided literature, the exploration of MC3R antagonism in the context of neuroinflammation and protein aggregation in these diseases presents a potential avenue of research.

-

Neuroinflammation: Glial activation and subsequent neuroinflammation are key events in various neurological disorders, including stroke and Alzheimer's disease[4][5]. The melanocortin system has known anti-inflammatory properties, and antagonizing the MC3R with this compound could help elucidate the specific contribution of this receptor to neuroinflammatory pathways.

-

Cognitive Function: The central administration of various compounds has been shown to affect memory and cognitive processes. For instance, intracerebroventricular injection of streptozotocin is used to create animal models of Alzheimer's disease[6], while other substances administered via this route have been shown to modulate memory[4]. Investigating the effect of this compound on cognitive function could reveal novel roles for the MC3R in learning and memory.

Compound Information and Solubility

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Target | Human Melanocortin 3 Receptor (hMC3R) | [1] |

| IC50 | 210 nM (for hMC3R) | [1] |

| EC50 | >9900 nM (for hMC4R) | [1] |

| Storage | Store at -80°C for up to 6 months; -20°C for up to 1 month. | [1] |

| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [1] |

| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | [1] |

| Solubility | ≥ 2.5 mg/mL in 10% DMSO and 90% Corn Oil. | [1] |

Note: For intracerebroventricular injections, a vehicle that is sterile and well-tolerated by the brain tissue, such as artificial cerebrospinal fluid (aCSF) or sterile saline, is highly recommended. The solubility of this compound in these specific vehicles should be empirically determined. The use of DMSO should be minimized as it can have neurotoxic effects.

Experimental Protocols

The following protocols are generalized for the intracerebroventricular injection of a substance into rodents and should be adapted for this compound based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

-

Vehicle Selection: Choose a sterile, isotonic vehicle suitable for direct brain injection, such as artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline.

-

Dissolution: Based on the desired final concentration, calculate the required amount of this compound. To aid dissolution, a small percentage of a solubilizing agent like DMSO may be used, but the final concentration should be kept to a minimum (ideally <1%) to avoid toxicity. Sonication or gentle heating may also aid in dissolving the compound[1].

-

Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.

Intracerebroventricular Injection Protocol (Rodents)

This protocol describes a single bolus injection. Continuous infusion using an osmotic pump is also an option[7].

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.

-

Shave the scalp and secure the animal in a stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

-

-

Surgical Procedure:

-

Make a midline incision in the scalp to expose the skull.

-

Use sterile cotton swabs to clean the skull surface and visualize the cranial sutures, particularly Bregma.

-

Identify the injection site using stereotaxic coordinates relative to Bregma.

-

| Animal Model | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Bregma | Dorsoventral (DV) from Skull Surface | Reference |

| Adult Mouse | -0.3 mm to -0.5 mm | ±1.0 mm to ±1.1 mm | -2.5 mm to -3.0 mm | [7][8] |

| Adult Rat | -0.9 mm | ±1.5 mm | -3.6 mm | [9][10] |

-

Injection:

-

Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

-

Lower a Hamilton syringe with a 30-gauge needle to the calculated DV coordinate.

-

Inject the this compound solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.

-

After the injection is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow upon withdrawal.

-

Slowly withdraw the needle (e.g., 1 mm/sec)[8].

-

-

Post-Operative Care:

-

Suture the scalp incision and apply a topical antibiotic ointment.

-

Administer post-operative analgesics as per IACUC protocol.

-

Place the animal in a clean, warm cage for recovery and monitor it closely until it is fully ambulatory.

-

Continue to monitor the animal daily for signs of pain, distress, or infection[7].

-

Visualizations

Experimental Workflow for Intracerebroventricular Injection

Caption: Workflow for ICV injection of this compound.

Potential Signaling Pathway of this compound as an MC3R Antagonist

Caption: Hypothetical MC3R antagonist signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genscript.com.cn [genscript.com.cn]

- 3. The role of endolysosomal progranulin and TMEM106B in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. intracerebroventricular icv injections: Topics by Science.gov [science.gov]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. Intracerebroventricular Injection of MHY1485 Blocked the Beneficial Effect of Adiponectin on Aversive Memory in the STZ Model of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]

- 10. Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays Using PG106 Tfa

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The hMC3R is implicated in the regulation of energy homeostasis, and as such, its modulation presents a therapeutic target for various metabolic disorders. These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of this compound and similar compounds targeting the hMC3R.

Quantitative Data Summary

The following table summarizes the known in vitro activities of this compound at various melanocortin receptors.

| Receptor | Assay Type | Parameter | Value |

| hMC3R | Antagonist Activity | IC50 | 210 nM |

| hMC4R | Agonist Activity | EC50 | 9900 nM |

| hMC5R | - | - | No activity |

Note: IC50 (half-maximal inhibitory concentration) indicates the potency of this compound in inhibiting hMC3R activity. A lower value signifies higher potency. EC50 (half-maximal effective concentration) for hMC4R indicates very weak agonist activity.

Signaling Pathway of the Human Melanocortin 3 Receptor (hMC3R)

The hMC3R is a G-protein coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, hMC3R activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound, as an antagonist, blocks these downstream signaling events initiated by agonist binding.

Caption: hMC3R signaling cascade initiated by an agonist and inhibited by this compound.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the hMC3R. The output is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Workflow Diagram:

Caption: Workflow for the hMC3R competitive radioligand binding assay.

Protocol:

-

Cell Membrane Preparation:

-

Culture cells stably or transiently expressing hMC3R (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

-

A fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH).

-

Serial dilutions of this compound or other test compounds.

-

Cell membranes (typically 10-20 µg of protein per well).

-

-

For determining non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 1 µM unlabeled NDP-α-MSH) in separate wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

This assay measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the hMC3R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and sensitive method for this measurement.

Workflow Diagram:

Caption: Workflow for the hMC3R antagonist cAMP HTRF assay.

Protocol:

-

Cell Preparation:

-